[2-(aminomethyl)-6-methylphenyl]methanol
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Overview
Description
[2-(aminomethyl)-6-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 2-(aminomethyl)-6-methylbenzaldehyde: One common method involves the reduction of 2-(aminomethyl)-6-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Hydrogenation of 2-(aminomethyl)-6-methylbenzonitrile: Another method involves the hydrogenation of 2-(aminomethyl)-6-methylbenzonitrile using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures.
Industrial Production Methods: Industrial production methods for [2-(aminomethyl)-6-methylphenyl]methanol typically involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(aminomethyl)-6-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form amines or other reduced derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in ethanol or methanol, LiAlH4 in THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: 2-(aminomethyl)-6-methylbenzaldehyde or 2-(aminomethyl)-6-methylbenzoic acid.
Reduction: 2-(aminomethyl)-6-methylbenzylamine.
Substitution: 2-(aminomethyl)-6-methylbenzyl chloride or bromide.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [2-(aminomethyl)-6-methylphenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving aminomethyl and hydroxyl groups.
Medicine:
Drug Development: It serves as a building block in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins with specific functional properties.
Mechanism of Action
The mechanism of action of [2-(aminomethyl)-6-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Aminomethyl propanol: Similar in structure but with a different substitution pattern on the benzene ring.
2-(aminomethyl)phenol: Lacks the methyl group at the 6-position.
4-(aminomethyl)benzyl alcohol: The aminomethyl group is at the 4-position instead of the 2-position.
Uniqueness:
Substitution Pattern: The unique substitution pattern of [2-(aminomethyl)-6-methylphenyl]methanol provides distinct chemical and biological properties compared to its analogs.
Reactivity: The presence of both aminomethyl and hydroxyl groups allows for diverse chemical reactions and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
2055593-84-3 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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